molecular formula C14H15ClN2O3S2 B7476876 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide

Cat. No. B7476876
M. Wt: 358.9 g/mol
InChI Key: YYLDUTALUVQJQN-UHFFFAOYSA-N
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide, also known as CORM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CORM-3 is a carbon monoxide-releasing molecule that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide releases carbon monoxide (CO) upon exposure to biological tissues, which then activates a variety of signaling pathways that mediate its effects. The primary mechanism of action of this compound is through the activation of the heme oxygenase-1 (HO-1) pathway, which has been found to be involved in the regulation of inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the regulation of inflammation, oxidative stress, and cell death. This compound has also been found to exhibit anti-platelet and anti-thrombotic effects, as well as vasodilatory effects in the cardiovascular system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide is its ability to release carbon monoxide in a controlled manner, which allows for the precise regulation of its effects in biological systems. However, one of the limitations of this compound is its potential toxicity at high concentrations, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for the study of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide, including the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in a variety of fields, including cardiovascular disease, cancer, and inflammation. Finally, the development of new methods for the synthesis and delivery of this compound could further enhance its potential as a therapeutic agent.

Synthesis Methods

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 5-chlorothiophene-2-carbonyl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with sodium sulfinylamide to form the final product, this compound.

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, this compound has been found to exhibit cardioprotective effects by reducing infarct size and improving cardiac function. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, this compound has been found to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-3-5-11(6-4-10)16-13(18)9-17(2)22(19,20)14-8-7-12(15)21-14/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDUTALUVQJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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